N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol This compound is known for its unique structure, which includes a thiazole ring, an amine group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-aminothiazole with phenylacetic acid derivatives under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)acetamide
- N-(5-ethyl-1,3-thiazol-2-yl)acetamide
- N-acetyl-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c18-17-20-15(13-9-5-2-6-10-13)16(22-17)19-14(21)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,20)(H,19,21) |
InChI Key |
BCHCGQWDCNHJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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